molecular formula C15H19NO2S B3014002 (1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705978-53-5

(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B3014002
CAS RN: 1705978-53-5
M. Wt: 277.38
InChI Key: UGUNGIRYPSZCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, commonly known as PSB-0739, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has gained attention in recent years due to its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound (1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is part of a broader class of compounds known for their intricate structures and potential applications in synthetic chemistry. Studies have explored various synthetic routes and chemical reactions involving similar bicyclic structures, contributing to the understanding of their chemical behavior and potential applications.

One notable approach is the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, which includes compounds with a spiro center at C(8), through the reaction of anions derived from 1,3-diketones or cyclopentadiene with 4-chloroalkyl-1,4-dihydropyridines or azepines. These compounds have been examined for their low antimicrobial and hypotensive activity, showcasing their potential pharmacological applications (Gregory, Bullock, & Chen, 1985).

Cascade Reactions and Novel Compound Synthesis

Research into unique cascade ring-opening/cyclization reactions of azlactones with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene) has led to the efficient synthesis of 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives. These novel classes of multicyclic semi-alkaloids exhibit good antimicrobial activity, highlighting the potential of such bicyclic structures in developing new antimicrobial agents (Parhizkar et al., 2017).

properties

IUPAC Name

8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c17-19(18,12-11-13-5-2-1-3-6-13)16-14-7-4-8-15(16)10-9-14/h1-7,14-15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUNGIRYPSZCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.